8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Industrial production methods often rely on the desymmetrization process starting from achiral tropinone derivatives .
Chemical Reactions Analysis
8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phenylselenyl bromide for cyclization and other reagents for 1,3-dipolar cycloaddition reactions . Major products formed from these reactions include bridged nitrone salts and other derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects due to its structural similarity to tropane alkaloids, which are known for their biological activities . Additionally, it has applications in the industry for the production of various chemical products .
Mechanism of Action
The mechanism of action of 8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed biological activities .
Comparison with Similar Compounds
8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid can be compared with other similar compounds such as 8-oxa-3-azabicyclo[3.2.1]octane and 3-azabicyclo[3.2.1]octan-2-one . These compounds share a similar bicyclic structure but differ in their functional groups and specific biological activities.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c13-11(14)7-5-9-3-4-10(6-7)12(9)8-1-2-8/h7-10H,1-6H2,(H,13,14) |
InChI Key |
FWZFCDRZCCCMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3CCC2CC(C3)C(=O)O |
Origin of Product |
United States |
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